

Kinetic Analysis of α -Chymotrypsin Catalyzed Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA

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Compound of Interest

Compound Name: *Suc-Ala-Phe-Pro-Phe-pNA*

Cat. No.: *B236317*

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Application Note and Protocol

Introduction

α -Chymotrypsin is a serine protease that plays a crucial role in digestion by catalyzing the hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine). The kinetic analysis of chymotrypsin activity is fundamental in biochemical research and drug discovery for screening potential inhibitors. This document provides a detailed protocol for determining the kinetic parameters of bovine pancreatic α -chymotrypsin using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm. This allows for a continuous and sensitive assay to determine key kinetic constants such as the Michaelis constant (K_m) and the catalytic constant (k_{cat}).

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics. Chymotrypsin catalyzes the cleavage of the amide bond between the phenylalanine and the p-nitroaniline moiety of the substrate. The rate of formation of p-nitroaniline is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 410 nm. The molar

extinction coefficient of p-nitroaniline at this wavelength is a critical parameter for calculating the reaction velocity.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic constants for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by α -chymotrypsin under specified conditions. These values are essential for comparing enzyme efficiency and for inhibitor screening studies.

Enzyme	Substrate	Km (μ M)	kcat (s^{-1})	kcat/Km ($M^{-1}s^{-1}$)	Condition s	Reference
Bovine						
Pancreatic	Suc-Ala-					
α -	Ala-Pro-	60	High	-	pH 7.5-8.0, 25-37°C	[1]
Chymotryp	Phe-pNA					
sin						

Note: While specific kcat values for this substrate are reported to be high, a precise, consistently cited value in the literature is not readily available. The catalytic efficiency (kcat/Km) is a measure of the enzyme's overall catalytic efficiency and substrate specificity.

Experimental Protocols

This section provides a detailed methodology for performing the kinetic analysis of α -chymotrypsin.

Materials and Reagents

- α -Chymotrypsin: Bovine pancreatic α -chymotrypsin (e.g., Sigma-Aldrich C4129)
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA, e.g., Sigma-Aldrich S7388)
- Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
- Solvent for Substrate: Dimethyl sulfoxide (DMSO)

- Microplates: 96-well, clear, flat-bottom
- Spectrophotometer: Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature.

Preparation of Solutions

- Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):
 - Dissolve Tris base in deionized water.
 - Add CaCl₂.
 - Adjust the pH to 8.0 with HCl at the desired experimental temperature (e.g., 25°C or 37°C).
 - Bring the final volume to the desired amount with deionized water.
- α-Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve α-chymotrypsin in 1 mM HCl. This stock solution can be stored at -20°C.
 - On the day of the experiment, prepare a working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µg/mL). The final enzyme concentration in the assay will need to be optimized to ensure a linear reaction rate over a reasonable time course.
- Substrate Stock Solution (20 mM):
 - Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO. This stock solution should be stored at -20°C and protected from light.

Experimental Procedure for Kinetic Analysis

- Substrate Dilutions:
 - Prepare a series of substrate dilutions from the 20 mM stock solution using the assay buffer. A typical range of final substrate concentrations to test would be from 0.1 to 10

times the expected Km (e.g., 5 μ M to 600 μ M).

- Assay Setup:
 - Set up a 96-well microplate. For each substrate concentration, prepare triplicate wells.
 - Add the appropriate volume of each substrate dilution to the wells.
 - Add assay buffer to bring the volume in each well to just below the final reaction volume (e.g., 180 μ L for a final volume of 200 μ L).
 - Include a blank for each substrate concentration containing the substrate and buffer but no enzyme.
- Initiation of the Reaction and Data Collection:
 - Equilibrate the microplate and the enzyme working solution to the desired assay temperature (e.g., 25°C or 37°C).
 - Initiate the reaction by adding the enzyme working solution to each well (e.g., 20 μ L to bring the final volume to 200 μ L).
 - Immediately place the plate in the microplate reader and start recording the absorbance at 410 nm every 30 seconds for 10-15 minutes.

Data Analysis

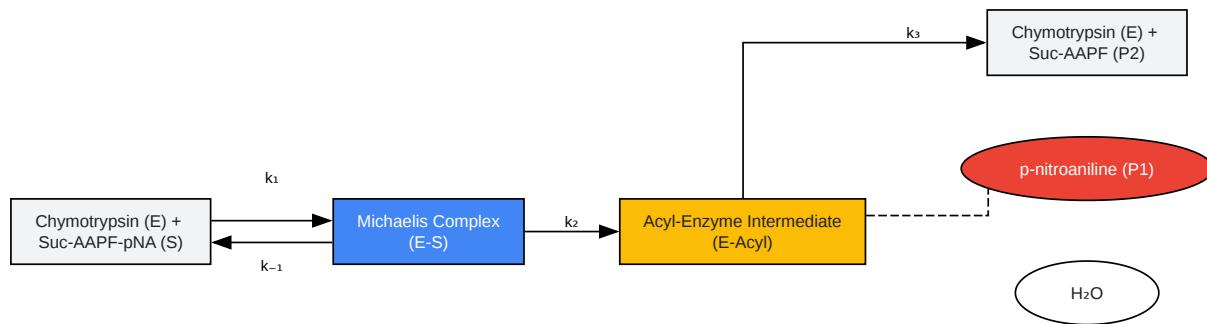
- Calculate the Initial Reaction Velocity (V_0):
 - For each substrate concentration, plot the absorbance at 410 nm versus time.
 - Determine the initial linear portion of the curve and calculate the slope ($\Delta\text{Abs}/\Delta t$).
 - Convert the rate of change in absorbance to the rate of product formation (in M/s or μ M/min) using the Beer-Lambert law: $V_0 = (\Delta\text{Abs}/\Delta t) / (\epsilon \times l)$ where:
 - ϵ is the molar extinction coefficient of p-nitroaniline ($8,800 \text{ M}^{-1}\text{cm}^{-1}$)[1].

- I is the path length of the light through the well (this needs to be determined for the specific microplate and volume used, or a standard curve for p-nitroaniline can be generated).
- Determine K_m and V_{max} :
 - Plot the initial velocity (V_0) against the substrate concentration ($[S]$).
 - Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): $V_0 = (V_{max} \times [S]) / (K_m + [S])$
 - Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot ($1/V_0$ vs. $1/[S]$), to determine K_m and V_{max} from the x- and y-intercepts, respectively.
- Calculate k_{cat} :
 - The catalytic constant (k_{cat}), or turnover number, can be calculated from the maximal velocity (V_{max}) and the total enzyme concentration ($[E]_T$) used in the assay: $k_{cat} = V_{max} / [E]_T$

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the catalytic mechanism of chymotrypsin, highlighting the key steps of substrate binding, formation of the acyl-enzyme intermediate, and release of the products.

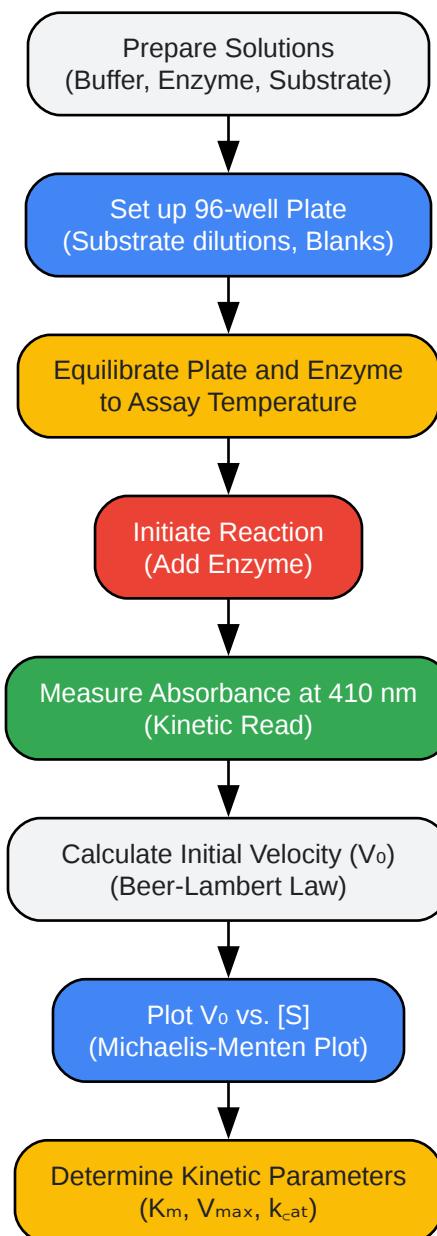


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Caption: Catalytic cycle of chymotrypsin with Suc-Ala-Ala-Pro-Phe-pNA.

Experimental Workflow

This diagram outlines the step-by-step process for the kinetic analysis of chymotrypsin.



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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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